molecular formula C15H13N5O2 B2434587 (2E)-3-(furan-2-yl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}prop-2-enamide CAS No. 2035022-00-3

(2E)-3-(furan-2-yl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}prop-2-enamide

Cat. No.: B2434587
CAS No.: 2035022-00-3
M. Wt: 295.302
InChI Key: GTDKJVAFQWIZNP-AATRIKPKSA-N
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Description

(2E)-3-(furan-2-yl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}prop-2-enamide is a synthetic organic compound that features a combination of furan, pyridine, triazole, and acrylamide moieties. Compounds with such diverse functional groups are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}prop-2-enamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the pyridine moiety: This step may involve nucleophilic substitution or coupling reactions.

    Incorporation of the furan ring: This could be done through a Friedel-Crafts acylation or similar electrophilic aromatic substitution.

    Formation of the acrylamide group: This step might involve the reaction of an amine with acryloyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness. This might involve the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The acrylamide group can be reduced to form the corresponding amine.

    Substitution: The triazole and pyridine rings can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Furanones.

    Reduction: Amines.

    Substitution: Various substituted triazoles and pyridines.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with triazole and pyridine rings are often used as ligands in metal-catalyzed reactions.

    Materials Science: These compounds can be used in the synthesis of polymers and advanced materials.

Biology and Medicine

    Drug Development: The combination of different functional groups can lead to compounds with potential anti-cancer, anti-inflammatory, or antimicrobial activities.

    Biological Probes: These compounds can be used to study biological pathways and molecular interactions.

Industry

    Agriculture: Potential use as pesticides or herbicides.

    Electronics: Use in the development of organic semiconductors.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}prop-2-enamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The triazole ring can coordinate with metal ions, affecting catalytic processes.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(furan-2-yl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}prop-2-enamide: Unique due to the combination of furan, pyridine, triazole, and acrylamide.

    (E)-3-(furan-2-yl)-N-((1-(pyridin-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acrylamide: Similar but with a different position of the pyridine ring.

    (E)-3-(furan-2-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-5-yl)methyl)acrylamide: Similar but with a different position of the triazole ring.

Uniqueness

The specific arrangement of functional groups in this compound may confer unique chemical reactivity and biological activity, making it a compound of interest for further research and development.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c21-15(6-5-14-4-2-8-22-14)17-9-12-11-20(19-18-12)13-3-1-7-16-10-13/h1-8,10-11H,9H2,(H,17,21)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDKJVAFQWIZNP-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C=C(N=N2)CNC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)N2C=C(N=N2)CNC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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